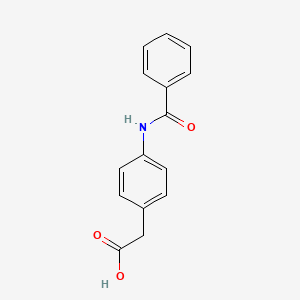

4-(Benzoylamino)benzeneacetic acid

描述

4-(Benzoylamino)benzeneacetic acid is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Benzoylamino)benzeneacetic acid, also known as benzoylamino benzoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may exhibit antiviral , anti-inflammatory , and antimicrobial properties.

- Antiviral Activity : Studies have shown that derivatives of benzoylamino benzoic acid possess significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2). For instance, the compound 2-[2-(2-benzoylamino)-benzoylamino]benzoic acid demonstrated potent inhibition of HSV replication in vitro, highlighting its potential as a therapeutic agent for managing viral infections resistant to conventional treatments like acyclovir .

- Anti-inflammatory Properties : The compound has been evaluated for its cyclooxygenase (COX) inhibiting properties, which are critical in the modulation of inflammatory responses. One study reported that certain derivatives exhibited a therapeutic index significantly greater than that of indomethacin, a well-known anti-inflammatory drug .

- Antimicrobial Activity : The antimicrobial efficacy of this compound has been demonstrated against various bacterial strains, including Gram-positive and Gram-negative bacteria. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

The biochemical properties of this compound are crucial for understanding its biological activities. These properties include:

- Solubility : The compound's solubility profile affects its bioavailability and interaction with biological membranes.

- Stability : Stability under physiological conditions is essential for its therapeutic application, influencing its shelf life and efficacy.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Efficacy Against Adenovirus : A study highlighted the compound's ability to inhibit adenovirus replication effectively. The research utilized a cell-based viral replication assay to assess the compound's potency against human adenoviruses, demonstrating low toxicity and high efficacy .

- Inflammation Models : In vivo models have been employed to evaluate the anti-inflammatory effects of benzoylamino benzoic acid derivatives. Results indicated a significant reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .

- Microbial Resistance Studies : Investigations into the antimicrobial properties revealed that the compound could overcome resistance mechanisms in certain bacterial strains, suggesting a promising avenue for developing new antibiotics .

Data Summary

科学研究应用

4-(Benzoylamino)benzeneacetic acid, also known as C15H13NO3, has several potential applications, especially in the pharmaceutical domain . Research indicates its potential use in developing antiviral drugs, anti-inflammatory agents, and antimicrobial treatments.

Scientific Research Applications

Antiviral Research:

- Anti-HSV Activity Studies have assessed the potential of this compound derivatives, such as benzavir-1 and benzavir-2, against herpes simplex viruses (HSV-1 and HSV-2). Benzavir-2 has demonstrated similar effectiveness to acyclovir, a standard antiviral therapy, even against acyclovir-resistant HSV isolates .

- Anti-Adenovirus Activity this compound derivatives have demonstrated activity against human adenovirus (HAdV) . Immunocompromised patients, such as stem cell or bone marrow transplant recipients, are prone to HAdV infections, which are associated with high mortality rates .

Diabetes Research:

- Certain derivatives of phenylacetic acid, which contains a benzene sulfonamide structural unit and a phenylacetic acid structural unit, can stimulate peroxisome proliferator-activated receptors (PPARs) . These compounds can be used in the preparation of antidiabetic drugs . In vitro antidiabetic activity determination results, the compounds have a certain activity of stimulating peroxisome proliferator activated receptors (PPARs). The PPAR relative stimulating rate of partial compounds (taking pioglitazone as a reference) exceeds 58 percent and reaches 81.79 percent high .

Other Potential Applications:

属性

IUPAC Name |

2-(4-benzamidophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)10-11-6-8-13(9-7-11)16-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXKTVPZMGKIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207708 | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-65-4 | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzoylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BENZOYLAMINO)BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005441MVKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。